1-[2-(4-Chlorophenyl)ethyl]benzimidazol-5-amine;dihydrochloride
Description
1-[2-(4-Chlorophenyl)ethyl]benzimidazol-5-amine; dihydrochloride is a benzimidazole derivative featuring a 4-chlorophenethyl substituent and a dihydrochloride salt. The benzimidazole core is a privileged scaffold in medicinal chemistry due to its ability to interact with biological targets such as enzymes and receptors. The 4-chlorophenyl group enhances lipophilicity and may influence binding affinity, while the dihydrochloride salt improves aqueous solubility for pharmacological applications.
Properties
IUPAC Name |
1-[2-(4-chlorophenyl)ethyl]benzimidazol-5-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3.2ClH/c16-12-3-1-11(2-4-12)7-8-19-10-18-14-9-13(17)5-6-15(14)19;;/h1-6,9-10H,7-8,17H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNQGKIJWGLYAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN2C=NC3=C2C=CC(=C3)N)Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives, including 1-[2-(4-Chlorophenyl)ethyl]benzimidazol-5-amine;dihydrochloride, typically involves the cyclization of o-phenylenediamines with carboxylic acids or their derivatives. One common method involves the use of formic acid, iron powder, and ammonium chloride as additives to reduce the nitro group and effect the imidazole cyclization . Another method employs zinc-catalyzed cyclization in the presence of poly(methylhydrosiloxane) to provide benzimidazoles in good yields .
Industrial Production Methods
Industrial production of benzimidazole derivatives often utilizes microwave-assisted synthesis, which significantly reduces reaction time and increases yield compared to conventional heating methods. The use of o-phenylenediamine dihydrochloride in microwave-assisted synthesis has been shown to produce high yields with reduced color impurities and homogeneous mixing .
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Chlorophenyl)ethyl]benzimidazol-5-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Sodium hydroxide in water or potassium carbonate in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce benzimidazole amines. Substitution reactions typically result in various substituted benzimidazole derivatives .
Scientific Research Applications
1-[2-(4-Chlorophenyl)ethyl]benzimidazol-5-amine;dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anticancer, antimicrobial, and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[2-(4-Chlorophenyl)ethyl]benzimidazol-5-amine;dihydrochloride involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to inhibit various enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological processes, making these compounds effective in treating various diseases .
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzimidazole and Related Derivatives
Key Observations :
- The target compound shares a chlorophenyl motif with kinase-targeting benzimidazoles (e.g., EP 1 926 722 B1 derivatives), but lacks the pyridinyloxy and trifluoromethyl groups critical for kinase binding .
- Unlike tizanidine’s benzothiadiazole core, the target compound’s benzimidazole may confer distinct electronic properties, influencing receptor binding or metabolic stability .
Pharmacological Activity
Key Observations :
- The target compound’s benzimidazole scaffold is structurally aligned with antimicrobial agents (e.g., pyrrole derivatives in ), but its dihydrochloride salt and substituents may direct activity toward different targets .
- Unlike tizanidine, which targets adrenergic receptors, chlorophenyl-containing benzimidazoles are often explored for kinase or protease inhibition .
Physicochemical Properties
Table 3: Solubility and Stability Profiles
Key Observations :
- The 4-chlorophenyl group may increase logP values, balancing solubility and membrane permeability.
Biological Activity
1-[2-(4-Chlorophenyl)ethyl]benzimidazol-5-amine;dihydrochloride (CAS Number: 2241144-62-5) is a compound belonging to the benzimidazole class, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
| Property | Value |
|---|---|
| Common Name | This compound |
| Molecular Formula | C13H12ClN3·2HCl |
| Molecular Weight | 344.7 g/mol |
| CAS Number | 2241144-62-5 |
Anticancer Properties
Research has indicated that compounds similar to 1-[2-(4-Chlorophenyl)ethyl]benzimidazol-5-amine exhibit significant anticancer properties. For instance, studies have shown that benzimidazole derivatives can induce apoptosis in various cancer cell lines, including breast adenocarcinoma (MCF-7) and leukemia cells. These compounds often engage in mechanisms involving the modulation of apoptotic pathways and inhibition of key signaling proteins.
The mechanism of action for benzimidazole derivatives typically involves:
- Enzyme Inhibition : These compounds can inhibit specific enzymes that are crucial for cancer cell proliferation.
- Apoptosis Induction : They promote programmed cell death by activating caspases and increasing p53 expression levels.
- Cell Cycle Arrest : Many benzimidazole derivatives cause cell cycle arrest at various phases, preventing cancer cells from dividing.
Antimicrobial Activity
In addition to anticancer properties, compounds in the benzimidazole class have demonstrated antimicrobial activity against a range of pathogens:
- Bacterial Activity : Studies show effective inhibition against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), with Minimum Inhibitory Concentration (MIC) values indicating potent antibacterial effects.
- Fungal Activity : Some derivatives have also shown antifungal properties, particularly against Candida species.
Study 1: Anticancer Efficacy
A study evaluated the efficacy of a benzimidazole derivative in treating MCF-7 breast cancer cells. The compound exhibited an IC50 value of approximately 15 µM, comparable to established chemotherapeutics like doxorubicin. Flow cytometry analysis confirmed that the compound induced apoptosis through mitochondrial pathways.
Study 2: Antimicrobial Assessment
Another investigation focused on the antimicrobial properties of related benzimidazole compounds. The results indicated that these compounds had MIC values ranging from 4.69 to 22.9 µM against various bacterial strains, showcasing their potential as novel antimicrobial agents.
Research Findings Summary
The biological activity of this compound can be summarized as follows:
| Activity Type | Target Organisms/Cells | IC50/MIC Values |
|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | ~15 µM |
| U937 (Leukemia) | Not specified | |
| Antibacterial | Staphylococcus aureus | 5.64 µM |
| Escherichia coli | 8.33 µM | |
| Antifungal | Candida albicans | MIC not specified |
Q & A
Q. What are the standard synthetic routes for 1-[2-(4-Chlorophenyl)ethyl]benzimidazol-5-amine dihydrochloride, and how are intermediates characterized?
The compound can be synthesized via multi-step reactions starting with condensation of substituted benzaldehydes (e.g., 4-chlorobenzaldehyde) with appropriate ketones to form α,β-unsaturated intermediates. Cyclization with reagents like malononitrile or cyanothioacetamide yields the benzimidazole core . Intermediates are characterized using IR, NMR, and mass spectrometry to confirm functional groups (e.g., C=N stretch at ~1600 cm⁻¹ in IR) and structural integrity .
Q. How is the dihydrochloride salt form critical for pharmacological studies?
The dihydrochloride salt improves aqueous solubility, enhancing bioavailability for in vitro assays. Protonation of the benzimidazole nitrogen increases stability under physiological pH, as seen in analogous compounds targeting serotonin and dopamine receptors .
Q. What spectroscopic methods are employed for structural validation?
Q. What initial pharmacological targets are hypothesized for this compound?
Structural analogs (e.g., benzimidazole derivatives) show affinity for dopamine D2 and serotonin 5-HT3 receptors, suggesting potential as dual antagonists for antiemetic applications. Competitive binding assays using radiolabeled ligands (e.g., [³H]spiperone for D2) are recommended .
Advanced Research Questions
Q. How can synthetic yield be optimized for scale-up in structure-activity relationship (SAR) studies?
- Solvent Optimization : Refluxing in ethanol/acetic acid (5:1 v/v) improves cyclization efficiency compared to DMF .
- Catalysis : Phosphorus oxychloride (POCl₃) at 120°C enhances cyclization kinetics, reducing byproducts .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) isolates >95% pure product .
Q. How do researchers resolve contradictions in receptor binding data across studies?
Discrepancies may arise from assay conditions (e.g., pH, temperature) or salt form differences. Cross-validate using:
- Functional Assays : Measure cAMP inhibition (D2) or 5-HT3 ion channel blockade in transfected HEK293 cells .
- Crystallography : Resolve ligand-receptor co-crystals to identify binding motifs (e.g., π-π stacking with Phe6.44 in D2) .
Q. What advanced analytical techniques are used for impurity profiling?
- HPLC-MS/MS : Detect trace impurities (e.g., des-chloro byproduct at m/z 308.1) using C18 columns and 0.1% formic acid mobile phase .
- NMR Relaxometry : Quantify residual solvents (e.g., DMSO) via ¹H T1/T2 measurements .
Q. How does the ethyl-4-chlorophenyl moiety influence metabolic stability?
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) to identify oxidative metabolites (e.g., hydroxylation at the ethyl linker).
- CYP Inhibition Assays : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
Q. What computational methods predict the compound’s physicochemical properties?
Q. How can researchers address stability challenges in aqueous formulations?
- Lyophilization : Formulate with mannitol (1:1 w/w) to enhance shelf-life (>24 months at 4°C) .
- pH Buffering : Use citrate buffer (pH 4.0) to minimize hydrolysis of the dihydrochloride salt .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
